molecular formula C11H9FN2O2 B1526853 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1226167-76-5

1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1526853
CAS No.: 1226167-76-5
M. Wt: 220.2 g/mol
InChI Key: WJQPYKXTWOTIBA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol (approximated from structurally similar compounds in ). The compound features a pyrazole ring substituted with a methyl group at position 5, a carboxylic acid group at position 3, and a 3-fluorophenyl moiety at position 1. The fluorine atom at the meta position of the phenyl ring contributes to its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications due to fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

1-(3-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQPYKXTWOTIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the pyrazole ring provides structural stability. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between the target compound and its analogs.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties
1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Target) C₁₁H₉FN₂O₂ 220.20 3-Fluorophenyl, 5-methyl, 3-carboxylic acid 1226167-76-5 Enhanced metabolic stability due to fluorine; moderate lipophilicity .
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid C₁₂H₁₂N₂O₃ 232.24 2-Methoxyphenyl, 5-methyl, 3-carboxylic acid 1225539-41-2 Methoxy group increases electron density; higher solubility in polar solvents .
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid C₁₂H₁₁FN₂O₂ 234.23 4-Fluorobenzyl, 5-methyl, 3-carboxylic acid 1020238-69-0 Benzyl group increases steric bulk; potential for improved target binding .
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid C₆H₆F₂N₂O₂ 176.12 Difluoromethyl, 5-methyl, 3-carboxylic acid 1004643-64-4 High electronegativity; lower molecular weight enhances membrane permeability .
1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid C₁₄H₉ClN₂O₃ 288.69 3-Chlorophenyl, 5-furan-2-yl, 3-carboxylic acid 957013-17-1 Chlorine and furan enhance π-π stacking; higher molecular weight may limit bioavailability .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₅F₃N₂O₂ 194.11 1-Methyl, 3-trifluoromethyl, 5-carboxylic acid N/A Trifluoromethyl group increases acidity (pKa ~3.5); potent enzyme inhibition potential .

Key Structural and Functional Comparisons

Substituent Effects on Electronic Properties Fluorine vs. Methoxy/Chloro: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity. In contrast, the 2-methoxyphenyl analog () has an electron-donating methoxy group, increasing solubility but reducing metabolic stability . Trifluoromethyl vs. Methyl: The trifluoromethyl group in ’s compound significantly lowers the pKa of the carboxylic acid (enhancing ionization at physiological pH) and increases electronegativity, which may improve interactions with charged biological targets .

Impact of Substituent Position

  • Meta vs. Para Fluorine : The target compound’s 3-fluorophenyl group contrasts with the 4-fluorobenzyl derivative (). The para-fluorine in the latter may enhance symmetry and dipole interactions, while the meta-fluorine in the target compound creates a distinct electronic profile for selective receptor binding .

Role of Heterocyclic Additions

  • Furan vs. Pyrazole : The furan-containing analog () introduces a heteroaromatic ring with oxygen, enabling hydrogen bonding and π-orbital interactions. This contrasts with the pyrazole core’s nitrogen-rich environment, which is more suited for coordination with metal ions or enzymes .

Physicochemical and Safety Profiles

  • The difluoromethyl analog () has a lower molecular weight (176.12 g/mol) and higher volatility, necessitating strict handling protocols (H301: toxic if swallowed) . In contrast, the target compound’s phenyl group improves stability but may require formulation adjustments to mitigate moderate lipophilicity.

Biological Activity

1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1226167-76-5) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is C11H9FN2O2, and it has a molecular weight of 220.2 g/mol. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H9FN2O2
  • Molecular Weight : 220.2 g/mol
  • CAS Number : 1226167-76-5

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole moiety can exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
This compoundA549 (lung cancer)193.93
Other Pyrazole DerivativesH460 (lung), HT-29 (colon)Varies (lower than control)

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The pyrazole scaffold is recognized for its anti-inflammatory properties . Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial activity against various pathogens. The incorporation of fluorine atoms, such as in this compound, often enhances the biological activity and selectivity of these agents against microbial strains.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
  • Induction of apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives in preclinical settings:

  • Study on Anticancer Efficacy :
    • A study assessed the cytotoxicity of various pyrazoles, including this compound, against multiple cancer cell lines. Results indicated that it had lower IC50 values compared to standard chemotherapeutics, suggesting potential as an alternative treatment option .
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that pyrazole derivatives significantly reduced levels of pro-inflammatory cytokines in macrophage cultures, highlighting their potential in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

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